molecular formula C13H16FNO3 B6627852 N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide

Cat. No. B6627852
M. Wt: 253.27 g/mol
InChI Key: TZTQPVMRCKGJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by a group of researchers at the University of California, Irvine. Since then, CB-13 has been the subject of numerous scientific studies, which have shed light on its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and mood. Specifically, N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. By binding to these receptors, N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. Additionally, N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has been shown to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide on specific signaling pathways, without the interference of other receptors. However, N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. Additionally, the use of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Overall, the research on N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has provided valuable insights into the potential therapeutic applications of synthetic cannabinoids, and further studies are needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide involves several steps, including the preparation of the cyclobutyl ketone intermediate, followed by the reaction with 4-fluoro-2-hydroxybenzoic acid. The final product is obtained by the addition of ethylamine and the subsequent purification of the resulting mixture. The synthesis method is relatively straightforward and has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease. Additionally, N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(3-ethoxycyclobutyl)-4-fluoro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-2-18-10-6-9(7-10)15-13(17)11-4-3-8(14)5-12(11)16/h3-5,9-10,16H,2,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQPVMRCKGJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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